molecular formula C8H9N3 B1386760 (1H-Indazol-4-YL)methanamine CAS No. 944898-72-0

(1H-Indazol-4-YL)methanamine

Cat. No. B1386760
CAS RN: 944898-72-0
M. Wt: 147.18 g/mol
InChI Key: YGHPLKICZRUACI-UHFFFAOYSA-N
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Description

“(1H-Indazol-4-YL)methanamine” is a chemical compound with the molecular formula C8H9N3. It has an average mass of 147.177 Da and a monoisotopic mass of 147.079651 Da .


Synthesis Analysis

The synthesis of 1H-indazoles, which includes “(1H-Indazol-4-YL)methanamine”, has been summarized in recent studies. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “(1H-Indazol-4-YL)methanamine” includes three hydrogen bond acceptors, three hydrogen bond donors, and one freely rotating bond . The non-aromatic six-membered ring adopts a distorted envelope conformation .


Chemical Reactions Analysis

The chemical reactions involving 1H-indazoles have been studied extensively. These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

“(1H-Indazol-4-YL)methanamine” has a density of 1.3±0.1 g/cm3, a boiling point of 352.1±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C. It also has an enthalpy of vaporization of 59.7±3.0 kJ/mol and a flash point of 193.8±8.1 °C .

Scientific Research Applications

Anti-Inflammatory Applications

Indazole derivatives have been found to possess anti-inflammatory properties . This makes “(1H-Indazol-4-YL)methanamine” a potential candidate for the development of new anti-inflammatory drugs.

Antitumor Applications

Indazole-containing compounds have shown significant antitumor activities . For instance, niraparib, an indazole-based compound, has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast, and prostate cancer .

Antifungal and Antibacterial Applications

Indazole derivatives have demonstrated antifungal and antibacterial activities . This suggests that “(1H-Indazol-4-YL)methanamine” could be used in the development of new antifungal and antibacterial agents.

Anti-HIV Applications

Indazole-based compounds have shown anti-HIV activities . This indicates the potential of “(1H-Indazol-4-YL)methanamine” in the research and development of new anti-HIV drugs.

Treatment of Chronic Inflammatory Diseases

A specific indazole derivative, 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine, has been identified as a potent and highly selective inhibitor of RIP2 kinase for the treatment of chronic inflammatory diseases .

Antidepressant Applications

Indazole-containing heterocyclic compounds have been found to have a variety of medicinal applications, including as antidepressants . This suggests that “(1H-Indazol-4-YL)methanamine” could be a potential candidate for the development of new antidepressant drugs.

Safety And Hazards

Safety information for “(1H-Indazol-4-YL)methanamine” indicates that it should be handled with care to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

1H-indazol-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHPLKICZRUACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657130
Record name 1-(1H-Indazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Indazol-4-YL)methanamine

CAS RN

944898-72-0
Record name 1-(1H-Indazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1H-indazol-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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